molecular formula C8H7IO3 B14662545 Methyl 3-(5-iodofuran-2-yl)prop-2-enoate CAS No. 50527-73-6

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B14662545
CAS No.: 50527-73-6
M. Wt: 278.04 g/mol
InChI Key: OAWQVICDIVPOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a furan ring substituted with an iodine atom at the 5-position. The iodine substituent confers unique electronic and steric properties, distinguishing it from analogues with lighter substituents (e.g., formyl, chloro, or methoxy groups). This compound’s structure is pivotal in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or functional materials.

Properties

CAS No.

50527-73-6

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

methyl 3-(5-iodofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7IO3/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3

InChI Key

OAWQVICDIVPOFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-iodofuran-2-yl)prop-2-enoate typically involves the iodination of a furan derivative followed by esterification. One common method involves the reaction of 5-iodofuran-2-carbaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-(5-substituted-furan-2-yl)prop-2-enoates.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of 3-(5-iodofuran-2-yl)propan-1-ol.

Scientific Research Applications

Methyl 3-(5-iodofuran-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-iodofuran-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

The iodine atom in Methyl 3-(5-iodofuran-2-yl)prop-2-enoate significantly impacts its physical properties compared to similar compounds:

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound Iodo ~308.06 (estimated) Not reported Not reported
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate Formyl 194.17 Not reported Not reported
Methyl 3-(5-chloro-2-methoxyphenyl)-propanoate Chloro, Methoxy 258.69 Not reported Not reported

Key Observations :

  • The iodo substituent increases molecular weight compared to lighter groups (e.g., formyl or chloro), likely elevating melting/boiling points due to enhanced van der Waals interactions.
  • Polar substituents like formyl (in 20564-97-0) may increase solubility in polar solvents, whereas the bulky iodine atom could reduce solubility in aqueous media .

Chemical Reactivity

Nucleophilic Substitution :

The iodine atom serves as an excellent leaving group, making this compound more reactive in SN2 or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or methoxy analogues .

Electrophilic Reactivity :

In contrast, the formyl group in Methyl 3-(5-formylfuran-2-yl)prop-2-enoate (CAS 20564-97-0) enables nucleophilic addition or condensation reactions (e.g., Knoevenagel), which are less accessible in the iodo derivative .

Conjugation Effects :

The α,β-unsaturated ester moiety facilitates conjugate addition reactions. Electron-withdrawing substituents (e.g., iodine) enhance the electrophilicity of the β-carbon, increasing reactivity toward nucleophiles compared to electron-donating groups (e.g., methoxy) .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen Bonding: Compounds with hydrogen-bonding groups (e.g., hydroxyl or carboxylic acid moieties, as in 3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid) exhibit stronger intermolecular interactions, influencing crystal packing and stability . The iodo derivative, lacking H-bond donors, likely relies on halogen bonding (C–I···O/N) or π-π stacking for crystal stabilization.
  • Crystallography Tools : Programs like SHELXL and ORTEP-3 are widely used for refining and visualizing such structures, particularly for heavy-atom-containing compounds .

Q & A

Q. How can hydrogen bonding and crystal packing patterns be systematically analyzed for this compound?

  • Methodological Answer : Apply graph set analysis (G. A. Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., DD, R22(8)R_2^2(8) patterns). Use crystallographic software like SHELXL to generate hydrogen-bond tables and Mercury for visualization. For example, similar furan derivatives exhibit C–H···O interactions between the ester carbonyl and iodofuran ring .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model the iodofuran’s electron-withdrawing effects on the conjugated ester system.
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in Diels-Alder or nucleophilic addition reactions .
  • Solvent Effects : Use PCM models to simulate solvent interactions (e.g., dielectric constant of acetone or DCM).

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals.

  • High-Resolution Data : Collect data at <1.0 Å resolution to reduce noise.

  • Validation Tools : Check Rint_{\text{int}} and Rfree_{\text{free}} values; outliers >5% indicate potential errors. Refer to Table 1 (below) for typical data collection parameters .

    Table 1 : Example Crystallographic Data Parameters

    ParameterValue
    Wavelength (Å)0.71073 (Mo Kα)
    Temperature (K)100
    Resolution (Å)0.80–1.20
    Rint_{\text{int}}0.032

Key Considerations

  • Synthetic Challenges : The iodine atom may sterically hinder coupling reactions; use bulky ligands (e.g., PPh3_3) to improve yields.
  • Data Reproducibility : Replicate spectral and crystallographic data across multiple batches to confirm purity and structural consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.